molecular formula C14H12ClN3O2S B2568763 N-(2-chlorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443328-89-0

N-(2-chlorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2568763
CAS RN: 443328-89-0
M. Wt: 321.78
InChI Key: XJSCOBNKOHMSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-chlorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a chemical compound with the molecular formula C14H12ClN3O2S . It is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of “N-(2-chlorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is characterized by a six-membered ring containing two nitrogen atoms . More detailed structural analysis would require additional information or computational modeling.

Scientific Research Applications

Antimicrobial Activity

Research has identified that derivatives of thiazolopyrimidine, including compounds structurally similar to N-(2-chlorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, exhibit antimicrobial properties. Synthesized compounds have been tested and found to display activity against various microbial strains. The antimicrobial potential of these compounds highlights their significance in the development of new therapeutic agents for treating infections (Gein et al., 2015).

Anti-inflammatory and Analgesic Properties

Studies on thiazolopyrimidine derivatives have also explored their anti-inflammatory and analgesic activities. Compounds within this class have shown potential in reducing inflammation and pain, indicating their usefulness in creating new anti-inflammatory and pain management medications (Alam et al., 2010).

Synthesis and Chemical Behavior

The synthesis and chemical behavior of thiazolopyrimidine derivatives have been extensively studied, with research focusing on novel synthetic routes and reactions that yield functionalized compounds. These studies not only expand the chemical knowledge base but also open up possibilities for the development of compounds with tailored biological activities (Peterlin-Mašič et al., 2000).

Potential Biological Agents

The exploration of thiazolopyrimidine derivatives as potential biological agents encompasses their antimicrobial, anti-inflammatory, and other pharmacological properties. Research in this area aims at identifying and developing novel compounds that can serve as the basis for future drugs with improved efficacy and safety profiles (Akbari et al., 2008).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c15-11-4-2-1-3-9(11)7-16-12(19)10-8-17-14-18(13(10)20)5-6-21-14/h1-4,8H,5-7H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSCOBNKOHMSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.